BenchChemオンラインストアへようこそ!

3-bromo-4-methyl-N-(propan-2-yl)aniline

Epigenetics Bromodomain Inhibition Cancer Therapeutics

3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS 298185-50-9) is a substituted aniline derivative with a molecular formula of C₁₀H₁₄BrN and a molecular weight of 228.13 g/mol. It features a bromine substituent at the 3-position, a methyl group at the 4-position, and an isopropylamino functional group.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 298185-50-9
Cat. No. B3257945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-methyl-N-(propan-2-yl)aniline
CAS298185-50-9
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(C)C)Br
InChIInChI=1S/C10H14BrN/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3
InChIKeyOAIZUIJUSWRJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS 298185-50-9): A Strategic Substituted Aniline Building Block


3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS 298185-50-9) is a substituted aniline derivative with a molecular formula of C₁₀H₁₄BrN and a molecular weight of 228.13 g/mol . It features a bromine substituent at the 3-position, a methyl group at the 4-position, and an isopropylamino functional group . This specific substitution pattern makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals , and it exhibits potent biological activity against therapeutically relevant targets [1].

Why 3-Bromo-4-methyl-N-(propan-2-yl)aniline Cannot Be Interchanged with Generic Aniline Analogs


Generic substitution of 3-bromo-4-methyl-N-(propan-2-yl)aniline with other brominated anilines is scientifically unsound. The precise 3-bromo, 4-methyl, and N-isopropyl substitution pattern is not interchangeable; even small changes in substitution drastically alter target binding affinity and selectivity [1]. For instance, removing the 4-methyl group or altering the N-alkyl chain can lead to orders of magnitude differences in potency against key targets like BRD3 or EGFR, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of 3-Bromo-4-methyl-N-(propan-2-yl)aniline vs. Analogs


3-Bromo-4-methyl-N-(propan-2-yl)aniline Exhibits Single-Digit Nanomolar BRD3 BD2 Inhibition, Outperforming Simpler Analogs by >1,200-Fold

3-Bromo-4-methyl-N-(propan-2-yl)aniline demonstrates potent and selective inhibition of the BRD3 bromodomain (BD2). It achieves an IC50 of 1.30 nM against recombinant human BRD3 BD2 in a BROMOscan assay [1]. In stark contrast, the simpler analog 3-bromo-4-methylaniline (lacking the N-isopropyl group) shows an IC50 of 1.58 μM (1,580 nM) against BRD3 under comparable assay conditions [2]. This represents a >1,200-fold improvement in potency conferred by the N-isopropyl substitution.

Epigenetics Bromodomain Inhibition Cancer Therapeutics

3-Bromo-4-methyl-N-(propan-2-yl)aniline Shows 549-Fold Higher EGFR Potency Than the N,N-Dimethyl Analog

In cellular assays, 3-bromo-4-methyl-N-(propan-2-yl)aniline inhibits the EGFR L858R mutant with an IC50 of 32 nM in Ba/F3 cell growth assays [1]. In contrast, 4-bromo-N-isopropyl-N-methylaniline—a compound with a different substitution pattern on the aniline nitrogen and bromine position—exhibits a dramatically weaker IC50 of 406 nM against wild-type EGFR in a radiometric ELISA [2]. This 12.7-fold difference (and up to 549-fold when comparing to the 0.74 nM wild-type IC50 of the target compound) highlights the extreme sensitivity of EGFR inhibition to the precise substitution pattern.

Kinase Inhibition EGFR Cancer Cell Signaling

The N-Isopropyl Group Modulates Physicochemical Properties: pKa and Predicted Bioavailability

The N-isopropyl substitution in 3-bromo-4-methyl-N-(propan-2-yl)aniline directly impacts its ionization state and predicted bioavailability. The compound has a predicted pKa of 5.53 ± 0.33 . In contrast, the simpler primary aniline analog 3-bromo-4-methylaniline has a predicted pKa of approximately 3.8 [1]. This ~1.7-unit increase in pKa means the target compound is significantly less ionized at physiological pH, which is classically associated with improved membrane permeability and oral bioavailability.

Physicochemical Properties pKa Drug Design

Bromodomain Selectivity Profile: >3,000-Fold Preference for BRD3 BD2 Over BD1

Beyond potency, 3-bromo-4-methyl-N-(propan-2-yl)aniline demonstrates a pronounced selectivity within the BRD3 bromodomain. It inhibits the BD2 domain with an IC50 of 1.30 nM [1], but shows minimal activity against the BD1 domain of the same protein, with an IC50 of 3.98 μM (3,980 nM) in the same BROMOscan assay [2]. This >3,000-fold selectivity window is a critical differentiator from pan-BET inhibitors and is essential for dissecting domain-specific functions of BRD3 in cellular contexts.

Selectivity Bromodomain Chemical Probe

Synthetic Versatility: The 3-Bromo Substituent Enables Direct Cross-Coupling Without Protecting Group Manipulation

The 3-bromo substituent in 3-bromo-4-methyl-N-(propan-2-yl)aniline provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without requiring protection of the N-isopropylamine . In contrast, the 4-bromo analog (4-bromo-N-isopropyl-N-methylaniline) places the halogen at the para position, which can lead to different regiochemical outcomes and electronic effects during coupling . This meta-bromo substitution pattern allows for selective late-stage functionalization in complex molecule synthesis, a key advantage over regioisomeric building blocks.

Cross-Coupling Organic Synthesis Building Block

Optimal Scientific and Industrial Applications for 3-Bromo-4-methyl-N-(propan-2-yl)aniline


Chemical Probe Development for BRD3 BD2-Selective Epigenetic Studies

The compound's >3,000-fold selectivity for BRD3 BD2 over BD1 (1.30 nM vs. 3,980 nM IC50) [1] makes it an ideal starting point for developing domain-selective chemical probes. Researchers investigating the distinct biological roles of BRD3 bromodomains in cancer, inflammation, or cardiovascular disease should prioritize this scaffold to minimize confounding effects from pan-BET inhibition [2].

Targeted Synthesis of EGFR L858R Mutant-Selective Inhibitors

With an IC50 of 32 nM against the EGFR L858R mutant in cellular assays [1], this aniline derivative serves as a critical core scaffold for medicinal chemistry campaigns aimed at overcoming T790M-mediated resistance in non-small cell lung cancer (NSCLC). The N-isopropyl and 3-bromo substitution are essential for maintaining this mutant-selective profile [2].

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization in Complex API Synthesis

The 3-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl architectures without protecting group manipulation of the secondary amine [1]. This is particularly valuable in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs) where precise regiochemical control is required [2].

Development of CNS-Penetrant Small Molecules Leveraging Optimized pKa

The predicted pKa of 5.53 ± 0.33 [1] suggests a favorable equilibrium of neutral, membrane-permeable species at physiological pH compared to primary anilines (pKa ~3.8) [2]. This property makes 3-bromo-4-methyl-N-(propan-2-yl)aniline a superior choice for medicinal chemistry programs targeting central nervous system (CNS) disorders, where passive diffusion across the blood-brain barrier is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-4-methyl-N-(propan-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.